molecular formula C10H10N4O3 B7771031 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime

Cat. No.: B7771031
M. Wt: 234.21 g/mol
InChI Key: RNDSGEINHPCNQK-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents for substitution reactions include halides, acids, and bases, with conditions varying based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound “2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which “2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Properties

IUPAC Name

N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDSGEINHPCNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN=CO2)OC/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.